5-(1-Cyano-1-methylethyl)nicotinic acid
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Overview
Description
5-(1-Cyano-1-methylethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a cyano group and a methylethyl group attached to the nicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyano-1-methylethyl)nicotinic acid typically involves the following steps:
Amination Reaction: The initial step involves the amination of a suitable precursor to form a 1-methylethylamino compound.
Cyanation Reaction: The 1-methylethylamino compound is then reacted with sodium cyanide under basic conditions to introduce the cyano group, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyano-1-methylethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nicotinic acid derivatives.
Scientific Research Applications
5-(1-Cyano-1-methylethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(1-Cyano-1-methylethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group and the nicotinic acid moiety play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A naturally occurring pyridine carboxylic acid with similar structural features.
5-Cyano-6-isopropoxynicotinic Acid: Another derivative with a cyano group and an isopropoxy group.
Uniqueness
5-(1-Cyano-1-methylethyl)nicotinic acid is unique due to the presence of both a cyano group and a methylethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other nicotinic acid derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(2-cyanopropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,6-11)8-3-7(9(13)14)4-12-5-8/h3-5H,1-2H3,(H,13,14) |
InChI Key |
AXIADVRFUMDSMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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